molecular formula C10H8BrF3N2O3 B8423107 N-[2-(4-bromo-2-nitrophenyl)ethyl]-2,2,2-trifluoroacetamide

N-[2-(4-bromo-2-nitrophenyl)ethyl]-2,2,2-trifluoroacetamide

Cat. No. B8423107
M. Wt: 341.08 g/mol
InChI Key: NZSQJZKPWFSXQW-UHFFFAOYSA-N
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Patent
US07022689B2

Procedure details

To a solution of 4.856 g of N-[2-(4-bromo-2-nitrophenyl)ethyl]-2,2,2-trifluoroacetamide in 56 mL of methanol was added 3.417 mL of 5 mol/L sodium hydroxide solution. After being stirred at room temperature overnight, and at 50° C. overnight, the reaction mixture was concentrated under reduced pressure. To the residue were added ethyl acetate and water, and the mixture was separated. After the aqueous layer was extracted with ethyl acetate, the organic layers were combined, and washed with brine. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was removed under reduced pressure to give 3.44 g of 2-(4-bromo-2-nitrophenyl)ethylamine.
Quantity
4.856 g
Type
reactant
Reaction Step One
Quantity
3.417 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH:10]C(=O)C(F)(F)F)=[C:4]([N+:17]([O-:19])=[O:18])[CH:3]=1.[OH-].[Na+]>CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH2:10])=[C:4]([N+:17]([O-:19])=[O:18])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.856 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CCNC(C(F)(F)F)=O)[N+](=O)[O-]
Name
Quantity
3.417 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
56 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
at 50° C. overnight, the reaction mixture was concentrated under reduced pressure
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
To the residue were added ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the mixture was separated
EXTRACTION
Type
EXTRACTION
Details
After the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CCN)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.44 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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